molecular formula C10H11ClFN B1406165 N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine CAS No. 1543028-16-5

N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine

Cat. No.: B1406165
CAS No.: 1543028-16-5
M. Wt: 199.65 g/mol
InChI Key: OVWBMZWUZTZPBO-UHFFFAOYSA-N
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Description

N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C10H11ClFN It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a benzene ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluorobenzyl chloride and cyclopropanamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

    Catalysts and Reagents: A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)methyl]cyclopropanamine
  • N-[(3-fluorophenyl)methyl]cyclopropanamine
  • N-[(3-bromophenyl)methyl]cyclopropanamine

Uniqueness

N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.

Properties

IUPAC Name

N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWBMZWUZTZPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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